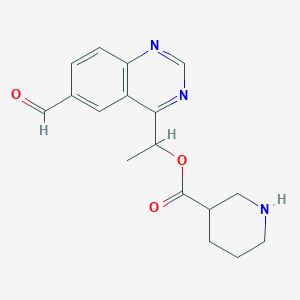

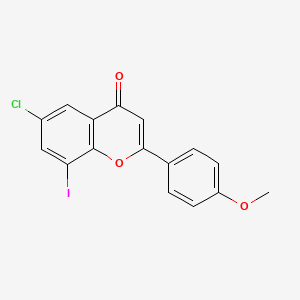

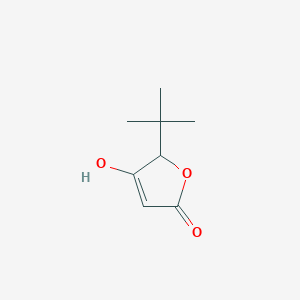

![molecular formula C21H20N2O2 B14212987 9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- CAS No. 825650-37-1](/img/structure/B14212987.png)

9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- is a compound known for its selective delta opioid receptor agonist properties. This compound has garnered attention due to its potent antihyperalgesic effects without causing significant side effects such as respiratory depression, pharmacologic tolerance, or physical dependence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- involves several steps, starting with the preparation of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is central to the family of tropane alkaloids, which display a wide array of biological activities . The synthetic route typically involves enantioselective construction methods to ensure the correct stereochemistry of the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis likely involves large-scale adaptation of the laboratory methods, with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the xanthene or azabicyclo scaffold.

Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.

Substitution: This reaction can introduce different substituents onto the xanthene or azabicyclo scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the scaffold .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a selective delta opioid receptor agonist, making it a valuable tool for studying opioid receptor pharmacology .

Biology

In biology, it is used to investigate the role of delta opioid receptors in pain modulation and other physiological processes .

Medicine

In medicine, this compound has shown promise as an antihyperalgesic agent, providing pain relief without the side effects commonly associated with traditional opioids .

Industry

In the pharmaceutical industry, this compound is being explored for its potential to develop new pain management therapies that are both effective and have a lower risk of addiction and other side effects .

Mechanism of Action

The mechanism of action of 9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- involves its selective activation of delta opioid receptors. This selectivity allows the compound to provide pain relief without causing significant side effects such as respiratory depression, tolerance, or physical dependence . The molecular targets include the delta opioid receptors, and the pathways involved are those related to pain modulation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- apart is its unique chemical structure, which provides high selectivity for delta opioid receptors and a favorable side effect profile compared to other opioids .

Properties

CAS No. |

825650-37-1 |

|---|---|

Molecular Formula |

C21H20N2O2 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

9-(8-azabicyclo[3.2.1]octan-3-ylidene)xanthene-3-carboxamide |

InChI |

InChI=1S/C21H20N2O2/c22-21(24)12-5-8-17-19(11-12)25-18-4-2-1-3-16(18)20(17)13-9-14-6-7-15(10-13)23-14/h1-5,8,11,14-15,23H,6-7,9-10H2,(H2,22,24) |

InChI Key |

TUQBLYYRVCIPIY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC(=C3C4=C(C=C(C=C4)C(=O)N)OC5=CC=CC=C53)CC1N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one](/img/structure/B14212914.png)

![{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid](/img/structure/B14212981.png)